

# An In-depth Technical Guide to 3-Ethylcyclohexanone

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## Compound of Interest

Compound Name: 3-Ethylcyclohexanone

Cat. No.: B1604563

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **3-Ethylcyclohexanone**. The information is tailored for professionals in research and development, with a focus on structured data, detailed experimental protocols, and logical workflows.

## Core Molecular Information

Molecular Formula:  $C_8H_{14}O$

Molecular Weight: 126.20 g/mol

**3-Ethylcyclohexanone** is a cyclic ketone featuring a cyclohexane ring substituted with an ethyl group at the third carbon position relative to the carbonyl group.

## Physicochemical and Computed Properties

The following table summarizes key quantitative data for **3-Ethylcyclohexanone**, providing a quick reference for its physical and chemical characteristics.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O	PubChem
Molecular Weight	126.20 g/mol	PubChem
Appearance	Colorless to pale yellow liquid	CymitQuimica[1]
Boiling Point	197-198 °C	ChemBK[2]
Melting Point	-25 °C	ChemBK[2]
Density	0.876 g/cm <sup>3</sup>	ChemBK[2]
IUPAC Name	3-ethylcyclohexan-1-one	PubChem
CAS Number	22461-89-8	PubChem
Solubility	Soluble in alcohol, ether, and organic solvents	ChemBK[2]
XLogP3	1.9	PubChem

## Synthesis of 3-Ethylcyclohexanone

The synthesis of **3-Ethylcyclohexanone** is most effectively achieved via the Stork enamine alkylation, a reliable method for the  $\alpha$ -alkylation of ketones.[2] This process involves three main stages: the formation of an enamine from cyclohexanone, alkylation with an ethyl halide, and subsequent hydrolysis to yield the final product.

## Experimental Protocol: Stork Enamine Alkylation

This protocol details the synthesis of **3-Ethylcyclohexanone** starting from cyclohexanone and pyrrolidine.

Materials:

- Cyclohexanone
- Pyrrolidine
- Toluene (anhydrous)

- p-Toluenesulfonic acid (catalytic amount)
- Ethyl iodide
- Diethyl ether
- Hydrochloric acid (10% aqueous solution)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- Enamine Formation:
  - In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.
  - Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of enamine formation.
  - Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude 1-(cyclohex-1-en-1-yl)pyrrolidine is used directly in the next step.
- Alkylation:
  - Dissolve the crude enamine in a suitable anhydrous solvent such as dioxane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
  - Add ethyl iodide (1.1 eq) dropwise to the stirred solution at room temperature.
  - Continue stirring the reaction mixture for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Hydrolysis and Work-up:

- Upon completion of the alkylation, add an equal volume of 10% aqueous hydrochloric acid to the reaction mixture to hydrolyze the intermediate iminium salt.
- Stir the mixture vigorously for 1-2 hours at room temperature.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **3-Ethylcyclohexanone**.
- Purification:
  - Purify the crude product by fractional distillation under reduced pressure to yield pure **3-Ethylcyclohexanone**.

## Applications in Research and Drug Development

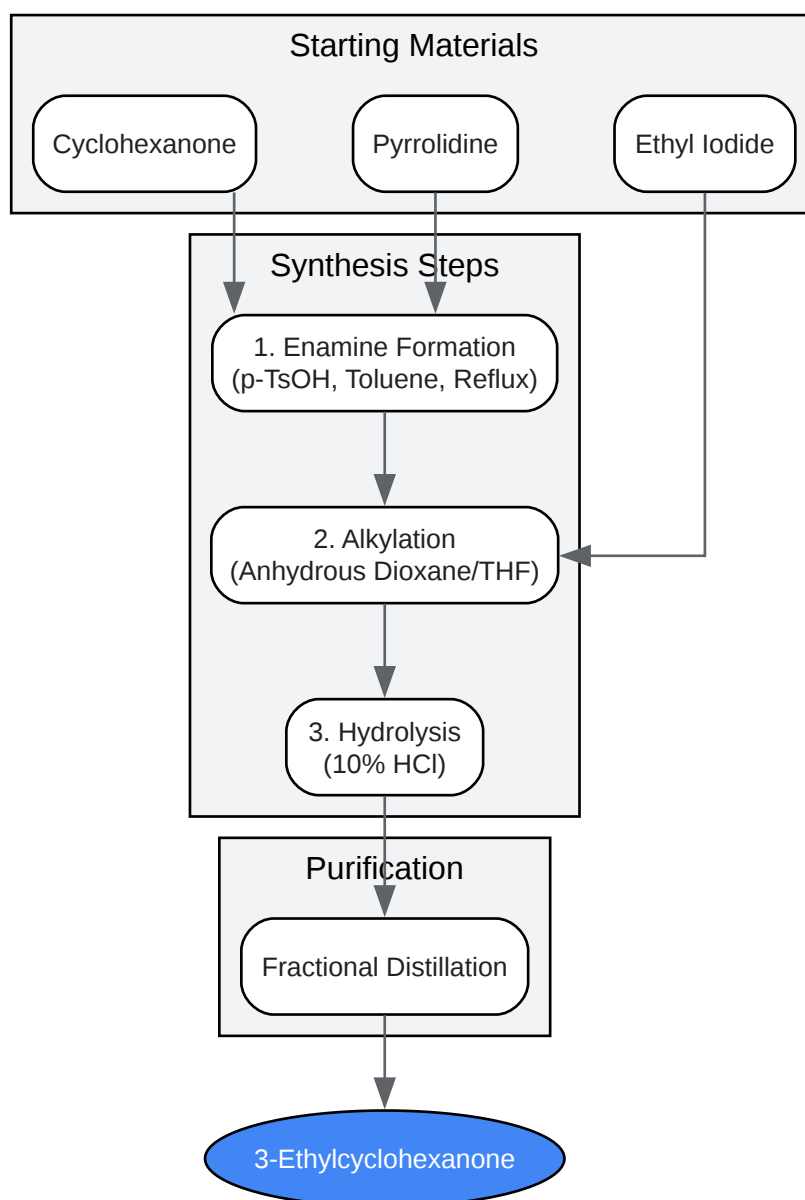
While **3-Ethylcyclohexanone** does not have widely documented direct biological activities, its significance in the pharmaceutical and chemical industries lies in its role as a versatile synthetic intermediate.<sup>[1]</sup> The cyclohexanone scaffold is a common structural motif in many biologically active molecules and natural products. The ethyl group at the 3-position provides a point of molecular diversity for the synthesis of more complex derivatives that may exhibit pharmacological properties.

The synthesis of novel cyclohexanone derivatives is an active area of research for applications including:

- **Anticancer Agents:** Certain cyclohexanone derivatives have been investigated for their anticancer activities.
- **Anti-inflammatory Agents:** Novel cyclohexanone derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
- **Antimicrobial Compounds:** The cyclohexanone core is present in some compounds with antibacterial and antifungal properties.

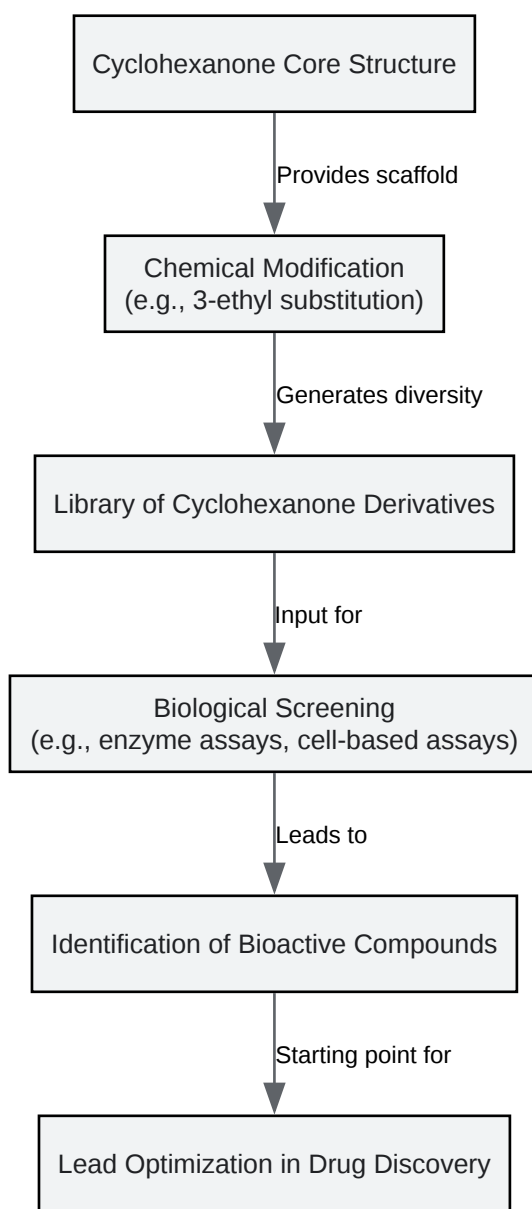
## Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key logical and experimental processes described in this guide.



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Caption: Workflow for the synthesis of **3-Ethylcyclohexanone**.



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Caption: Role of **3-Ethylcyclohexanone** in drug discovery.

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## References

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